Methyl 7-chloro-1,3-benzoxazole-2-carboxylate
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Overview
Description
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate can be synthesized through a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of a catalyst. One common method involves using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar condensation reactions but are scaled up to accommodate larger quantities. The use of stable and inexpensive catalysts, shorter reaction times, and ambient conditions are preferred to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: It shows potential as an anticancer agent and has been evaluated for its activity against human colorectal carcinoma cell lines.
Industry: It is used in the development of new materials with specific biological activities
Mechanism of Action
The mechanism of action of methyl 7-chlorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular pathways essential for cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with a similar structure but without the methyl and chloro substituents.
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate: A positional isomer with the chloro and carboxylate groups at different positions.
2-Phenylbenzoxazole: A derivative with a phenyl group instead of a methyl group.
Uniqueness
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and chloro substituents contribute to its antimicrobial, antifungal, and anticancer properties, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 7-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 |
InChI Key |
WGUGNDJCDSOMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C(=CC=C2)Cl |
Origin of Product |
United States |
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